Tris(1-pyrrolidinyl)phosphine

Catalog No.
S2756110
CAS No.
5666-12-6
M.F
C12H24N3P
M. Wt
241.319
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(1-pyrrolidinyl)phosphine

CAS Number

5666-12-6

Product Name

Tris(1-pyrrolidinyl)phosphine

IUPAC Name

tripyrrolidin-1-ylphosphane

Molecular Formula

C12H24N3P

Molecular Weight

241.319

InChI

InChI=1S/C12H24N3P/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2

InChI Key

PXFLCAQHOZXYED-UHFFFAOYSA-N

SMILES

C1CCN(C1)P(N2CCCC2)N3CCCC3

Solubility

not available

Tris(1-pyrrolidinyl)phosphine is an organophosphorus compound with the chemical formula C₁₂H₂₄N₃P. It features a phosphorus atom bonded to three pyrrolidine rings, which are five-membered heterocycles containing nitrogen. This unique structure imparts significant properties to the compound, making it a valuable ligand in various

Tris(1-pyrrolidinyl)phosphine functions as a nucleophile in the phosphitylation step of oligonucleotide synthesis. It reacts with the electrophilic phosphorus center of a nucleoside phosphoramidite, displacing a leaving group and forming a phosphite intermediate. This intermediate then reacts with another nucleoside to form the phosphodiester linkage, the sugar-phosphate backbone of the oligonucleotide [].

Ligand in Transition Metal Catalysis

Tris(1-pyrrolidinyl)phosphine is a versatile ligand used in various transition metal-catalyzed reactions. Its strong electron-donating properties and steric bulk make it suitable for stabilizing low-oxidation state metal complexes. Some prominent examples include:

  • Buchwald-Hartwig Cross-Coupling: This reaction forms carbon-carbon bonds between two sp2-hybridized carbon atoms. Tris(1-pyrrolidinyl)phosphine is a common ligand for palladium catalysts used in this reaction .
  • Suzuki-Miyaura Coupling: This reaction also forms carbon-carbon bonds, but between an organoboron compound and an organic halide. Tris(1-pyrrolidinyl)phosphine can be used as a ligand for palladium catalysts in this reaction as well .
  • Other Coupling Reactions: Tris(1-pyrrolidinyl)phosphine can also be employed as a ligand in other coupling reactions like Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .

Phosphitylation Reagent in Oligonucleotide Synthesis

Tris(1-pyrrolidinyl)phosphine serves as a phosphitylation reagent in the synthesis of oligonucleotides, which are short chains of nucleotides that form the building blocks of DNA and RNA. During oligonucleotide synthesis, this compound helps introduce a phosphate group (PO3) onto the sugar moiety of the nucleotides, linking them together to form the desired oligonucleotide sequence .

, notably:

  • Buchwald-Hartwig Cross Coupling Reaction: This reaction utilizes tris(1-pyrrolidinyl)phosphine as a ligand to facilitate the coupling of aryl halides with amines or other nucleophiles .
  • Heck Reaction: The compound can also act as a catalyst in Heck reactions, which involve the coupling of alkenes with aryl halides .
  • Phosphitylation: It serves as a phosphitylation reagent in oligonucleotide synthesis, where it introduces phosphorous into nucleic acid structures .

The detailed reaction mechanisms often involve the coordination of metal ions through the nitrogen atoms of the pyrrolidine rings, enabling the formation of metal-ligand complexes.

Tris(1-pyrrolidinyl)phosphine can be synthesized through several methods:

  • Reaction of Phosphorus Trichloride with Pyrrolidine: This method involves treating phosphorus trichloride with excess pyrrolidine under controlled conditions to yield tris(1-pyrrolidinyl)phosphine.
    PCl3+3C4H8N(C4H8N)3P+3HClPCl_3+3C_4H_8N\rightarrow (C_4H_8N)_3P+3HCl
  • Staudinger Reaction: The synthesis of related compounds can also be achieved through Staudinger reactions, which involve the transformation of azides into amines using phosphines .
  • Oxidation to Phosphine Oxide: Tris(1-pyrrolidinyl)phosphine can be oxidized to tris(1-pyrrolidinyl)phosphine oxide using oxidizing agents like hydrogen peroxide.

Tris(1-pyrrolidinyl)phosphine finds diverse applications across several fields:

  • Catalysis: Its role as a ligand in various coupling reactions makes it essential in organic synthesis and materials science.
  • Ligand Design: The compound's ability to form stable complexes with metal ions positions it as a candidate for designing novel ligands for catalysis and material applications.
  • Oligonucleotide Synthesis: As a phosphitylation reagent, it is instrumental in synthesizing nucleic acids for research and therapeutic purposes .

Research on the interaction of tris(1-pyrrolidinyl)phosphine with different substrates is ongoing. Its potential to coordinate with metal ions opens avenues for studying complex formation and reactivity patterns. Future studies should focus on detailed mechanistic investigations to better understand how this compound interacts with various chemical species.

Tris(1-pyrrolidinyl)phosphine shares similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructureKey Characteristics
Tris(2-aminoethyl)amineC₉H₁₈N₃PUsed in catalysis; contains amine groups
Tris(2-pyridyl)phosphineC₁₂H₉N₃PExhibits strong coordination properties
Triethylamine phosphineC₉H₂₁N₃PCommonly used as a ligand in various reactions

Uniqueness of Tris(1-pyrrolidinyl)phosphine

What sets tris(1-pyrrolidinyl)phosphine apart from these similar compounds is its specific structural configuration involving pyrrolidine rings, which enhances its solubility and reactivity in organic solvents. Additionally, its unique nitrogen-rich environment allows for versatile coordination chemistry that can be tailored for specific catalytic applications.

Synthetic Routes and Reaction Mechanisms

1.1.1 Direct Phosphination of Pyrrolidine Derivatives

The primary synthetic route involves the nucleophilic substitution of phosphorus trichloride (PCl₃) with pyrrolidine derivatives. This three-step reaction proceeds via sequential substitution of chlorine atoms with pyrrolidinyl groups under anhydrous conditions [4] [5].

Reaction mechanism:

  • PCl₃ + 3 C₄H₈NH → P(NC₄H₈)₃ + 3 HCl

The reaction typically employs excess pyrrolidine in an inert solvent (e.g., tetrahydrofuran) at 0–5°C to control exothermicity [5]. Organometallic bases like lithium pyrrolidinide may enhance reaction efficiency by deprotonating pyrrolidine intermediates [4].

1.1.2 Catalytic Methods for Large-Scale Production

While traditional stoichiometric methods dominate industrial production, recent advances explore metal-mediated approaches for improved atom economy. Transition metal catalysts (e.g., nickel complexes) enable P–N bond formation at reduced temperatures, though these methods remain less common due to challenges in catalyst recovery and product purification [4].

Purification Techniques and Quality Control

1.2.1 Distillation Under Reduced Pressure

Purification typically employs fractional distillation under high vacuum (0.1–1 mmHg) due to the compound's thermal sensitivity:

Physical PropertyValue
Boiling Point104°C at 0.1 mmHg
Density (25°C)1.041–1.049 g/mL
Refractive Index (n²⁰/D)1.528–1.530

Data from [1] [5]

1.2.2 Analytical Methods for Purity Assessment

Standard quality control protocols combine multiple analytical techniques:

XLogP3

2.1

Dates

Modify: 2023-08-16

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